molecular formula C21H23N5O3S B263153 ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate

ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate

Cat. No. B263153
M. Wt: 425.5 g/mol
InChI Key: WIMMSKATAFXFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate, also known as EMTB, is a chemical compound that has attracted a lot of attention in scientific research due to its potential applications in various fields. EMTB belongs to the class of benzoylurea insecticides and is synthesized through a series of chemical reactions.

Scientific Research Applications

Ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate has been extensively studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate has been shown to have insecticidal activity against a wide range of pests, including aphids, whiteflies, and spider mites. In medicine, ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate has been studied for its potential as an anticancer agent, with promising results in preclinical studies. ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate has also been used as a building block in the synthesis of novel materials with potential applications in electronics and catalysis.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate involves the inhibition of chitin synthesis in insects. Chitin is a key component of the exoskeleton of insects, and its inhibition leads to the disruption of the insect's growth and development. ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate acts by inhibiting the activity of chitin synthase, an enzyme involved in the synthesis of chitin.
Biochemical and Physiological Effects
ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate has been shown to have low toxicity in mammals, with no significant adverse effects observed in laboratory animals at doses up to 1000 mg/kg. However, ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate has been shown to have toxic effects on aquatic organisms, with acute toxicity reported in fish and crustaceans. ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate has also been shown to have potential endocrine-disrupting effects, with studies suggesting that it may interfere with the development and function of the reproductive system.

Advantages and Limitations for Lab Experiments

Ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate has several advantages for use in laboratory experiments, including its high purity, stability, and ease of synthesis. However, ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate is relatively expensive compared to other insecticides, which may limit its use in large-scale experiments. Additionally, the potential toxicity of ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate to aquatic organisms and its endocrine-disrupting effects may limit its use in certain types of experiments.

Future Directions

There are several future directions for the study of ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate. One area of research is the development of new insecticides based on the structure of ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate, with the aim of improving their efficacy and reducing their environmental impact. Another area of research is the development of ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate-based materials with novel properties, such as improved conductivity or catalytic activity. Finally, further research is needed to better understand the potential endocrine-disrupting effects of ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate and its impact on the environment.

Synthesis Methods

Ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate is synthesized through a multi-step process that involves the condensation of 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with ethyl 4-chloro-3-nitrobenzoate to form ethyl 4-methyl-3-({[({4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate. The compound is then reduced using palladium on carbon to obtain ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate.

properties

Product Name

ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl 4-methyl-3-[[[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]methyl]benzoate

InChI

InChI=1S/C21H23N5O3S/c1-4-29-20(28)16-6-5-14(2)17(11-16)12-23-18(27)13-30-21-25-24-19(26(21)3)15-7-9-22-10-8-15/h5-11H,4,12-13H2,1-3H3,(H,23,27)

InChI Key

WIMMSKATAFXFJS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)C)CNC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)CNC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3

Origin of Product

United States

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